{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with butan-2-yl and propyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of butan-2-yl and propyl groups through alkylation reactions. The reaction conditions usually require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of butan-2-one or butanoic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of new pyrazole derivatives with different alkyl or functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-3-methyl-1H-pyrazole
- 1-propyl-3-methyl-1H-pyrazole
- 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure with distinct alkyl substitutions. This unique arrangement enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-9-19-10-7-14(18-19)11-16-12-15-6-8-17-20(15)13(3)5-2/h6-8,10,13,16H,4-5,9,11-12H2,1-3H3 |
InChI Key |
WFZXPJAPNYNXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=NN2C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.